HQK-1004
Descripción
HQK-1004 is a small-molecule therapeutic agent developed by HemaQuest Pharmaceuticals Inc. for the treatment of Epstein-Barr virus (EBV)-associated lymphoid malignancies and lymphoproliferative disorders. It operates via a novel mechanism: inducing the expression of latent viral proteins in EBV-infected tumor cells, thereby sensitizing them to antiviral agents like valganciclovir or ganciclovir .
The drug was administered intravenously, targeting patients with relapsed or refractory EBV-positive malignancies who had failed standard therapies .
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HQK1004; HQK 1004; HQK-1004; SCFA HQK1004; SCFA HQK 1004; SCFA HQK-1004 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares HQK-1004 with structurally or functionally analogous compounds in viral-associated cancer therapy:
| Compound | Mechanism | Indication | Development Phase | Status | Key Differentiation |
|---|---|---|---|---|---|
| HQK-1004 | Induces viral protein expression | EBV+ lymphoid malignancies | Phase 2 | Terminated | Targets latent EBV via host sensitization |
| Valganciclovir | Inhibits viral DNA polymerase | CMV infections, EBV-associated cancers | Approved | Marketed | Direct antiviral; limited efficacy in latency |
| Deoxycytidine | Nucleoside analog, disrupts DNA synthesis | Acute myeloid leukemia (AML) | Approved | Marketed | Broad antimetabolite, non-viral-specific |
| FV-100 | Helicase-primase inhibitor | Varicella-zoster virus infection | Phase 3 | Active | Targets herpesvirus replication machinery |
| Ad-OC-hsvTK | Suicide gene therapy (HSV-TK + GCV) | Prostate cancer | Phase 1 | Active | Gene therapy requiring viral vector delivery |
Key Findings from Comparative Analysis:
Mechanistic Uniqueness: HQK-1004’s approach of reactivating latent EBV proteins (e.g., TK, LMP1) differentiates it from direct antivirals like valganciclovir or nucleoside analogs (e.g., deoxycytidine). This strategy aims to convert "immune-silent" tumors into immunogenic targets . In contrast, gene therapies like Ad-OC-hsvTK rely on viral vectors to deliver thymidine kinase genes, enabling ganciclovir-mediated cytotoxicity. HQK-1004 avoids vector-related risks but requires intact host immune responses .
Clinical Efficacy and Limitations :
- HQK-1004’s Phase 2 trial termination (NCT00992732) suggests challenges in achieving durable responses or managing toxicity. In comparison, valganciclovir, though effective against active EBV replication, fails to address latent reservoirs .
- FV-100 and Ad-OC-hsvTK demonstrate broader applicability in viral infections and solid tumors, respectively, but lack HQK-1004’s focus on EBV-specific malignancies .
Safety and Tolerability :
- HQK-1004’s preclinical data highlighted risks of off-target immune activation, whereas valganciclovir and deoxycytidine exhibit well-characterized myelosuppressive and nephrotoxic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
